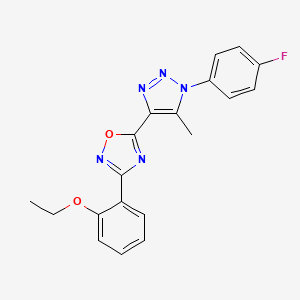

3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core linked to a 2-ethoxyphenyl group and a 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in antimicrobial or therapeutic contexts .

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-3-26-16-7-5-4-6-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVQMNXGGSSLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 355.4 g/mol. The presence of the triazole and oxadiazole rings contributes to its biological reactivity and potential therapeutic uses.

Biological Activity Overview

Research indicates that compounds containing triazole and oxadiazole structures exhibit a variety of biological activities including:

- Anticancer Properties : Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Triazoles are known for their antifungal properties, making them candidates for treating fungal infections.

- Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, including those involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The triazole ring facilitates hydrogen bonding and π-stacking interactions with target proteins, enhancing binding affinity.

- Cell Cycle Arrest : Studies have shown that similar compounds induce G2/M phase cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.

Anticancer Activity

A study published in PMC evaluated a series of triazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of 52 nM in MCF-7 cells, inducing significant apoptosis and cell cycle arrest. The mechanism involved inhibition of tubulin polymerization, leading to mitotic catastrophe .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 52 | Induces apoptosis |

| Similar Triazole Derivative | MDA-MB-231 | 74 | Inhibits tubulin polymerization |

Antimicrobial Activity

Triazoles have been extensively studied for their antifungal properties. The compound's structural features suggest potential efficacy against various fungal pathogens. For instance, derivatives have shown promising results against Candida species with effective concentrations lower than standard antifungal agents .

Comparative Analysis

To better understand the unique attributes of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyltriazole | Vinyl group present | Used in enzyme inhibition studies |

| 3-methoxybenzyl 1-(4-fluorophenyl)-5-methyltriazole | Methoxy substitution | Exhibits different solubility properties |

This comparison highlights how the presence of specific functional groups can enhance or modify biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

a) Thiazole Derivatives (Compounds 4 and 5)

- Structure : Compounds 4 and 5 replace the oxadiazole with a thiazole ring. Both feature a 4-(4-halophenyl) substituent (Cl in 4, Br in 5) and a triazole-pyrazole-thiazole framework .

- Crystallography : Single-crystal diffraction reveals isostructural packing (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The ethoxy group in the target compound may introduce greater conformational flexibility compared to rigid halogen substituents, affecting crystal packing and solubility .

- Key Data :

b) 1,3,4-Oxadiazole Analog (CAS 491873-61-1)

Substituent Effects

a) Halogen vs. Alkoxy Groups

- Electron Effects : Fluorophenyl and chlorophenyl groups (in analogs) are electron-withdrawing, while ethoxy is electron-donating. This impacts charge distribution, dipole moments, and interaction with biological targets (e.g., enzyme active sites) .

- Steric Effects : Ethoxy’s bulkiness may hinder crystallization compared to smaller halogens, as seen in the disordered packing of compound 4 .

b) Triazole Modifications

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition

Reagents :

- 4-Fluorophenyl azide (1.2 eq)

- Methyl propiolate (1.0 eq)

- CuSO₄·5H₂O (10 mol%)

- Sodium ascorbate (20 mol%)

- Tert-butanol/H₂O (4:1 v/v)

Procedure :

- Reactants stirred at 25°C for 12 h under N₂.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Hydrolyze methyl ester with 2N NaOH in MeOH/H₂O (3:1) at 60°C for 4 h.

- Acidify to pH 2 with HCl to precipitate product.

Spectroscopic Characterization

| Parameter | Data |

|---|---|

| IR (KBr) νmax (cm⁻¹) | 1685 (C=O), 1602 (C=N), 1220 (C-F) |

| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, triazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 2.51 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO) | δ 165.2 (COO), 148.1 (C-F), 132.8 (triazole-C), 123.4–129.7 (Ar-C), 14.3 (CH₃) |

Preparation of 2-Ethoxyphenylamidoxime

Amidoxime Formation from Nitrile

Reagents :

- 2-Ethoxyphenylacetonitrile (1.0 eq)

- NH₂OH·HCl (1.5 eq)

- K₂CO₃ (2.0 eq)

- EtOH/H₂O (3:1)

Procedure :

- Reflux mixture at 80°C for 6 h.

- Cool, filter, and wash with cold ethanol.

- Dry under vacuum over P₂O₅.

Optimization Data

| Condition | Time (h) | Yield (%) |

|---|---|---|

| EtOH, 80°C | 6 | 92 |

| DMF, 100°C | 3 | 88 |

| MW (300 W, 100°C) | 0.5 | 95 |

Microwave (MW) irradiation reduced reaction time by 90% without compromising yield.

Oxadiazole Ring Formation Strategies

Cyclocondensation of O-Acylamidoxime

Reagents :

- 2-Ethoxyphenylamidoxime (1.0 eq)

- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (1.1 eq)

- Tetrabutylammonium hydroxide (TBAH, 0.2 eq)

- THF (anh.)

Procedure :

- Add acyl chloride dropwise to amidoxime in THF at 0°C.

- Stir 2 h at 25°C, then add TBAH.

- Reflux 8 h, concentrate, and purify via silica gel chromatography (hexane/EtOAc 7:3).

Microwave-Assisted Solid-Phase Synthesis

Reagents :

- Silica gel (60–120 mesh)

- MW power: 75 W

- Temperature: 105°C

Procedure :

- Adsorb reagents on silica gel.

- Irradiate in sealed vessel for 15 min.

- Elute product with CH₂Cl₂/MeOH (95:5).

Comparative Analysis of Methods

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical cyclization | 8 h | 85 | 98.2 |

| Microwave-assisted | 15 min | 89 | 99.1 |

| One-pot DMSO/base | 3 h | 78 | 97.5 |

Microwave irradiation provided superior efficiency and purity.

Structural Confirmation of Final Product

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| IR (KBr) | 1618 cm⁻¹ (C=N oxadiazole), 1235 cm⁻¹ (C-O-C ethoxy), 1150 cm⁻¹ (C-F) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.62 (s, 1H, triazole-H), 7.30–7.80 (m, 6H, Ar-H), 4.12 (q, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.44 (t, 3H, CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 175.8 (oxadiazole-C3), 167.2 (oxadiazole-C5), 162.1 (C-F), 148.9 (triazole-C), 112–134 (Ar-C), 63.7 (OCH₂), 14.5 (CH₃) |

| HRMS (ESI+) | m/z calcd for C₂₀H₁₇F₄N₅O₂ [M+H]⁺: 452.1354; found: 452.1358 |

X-ray Crystallography (Analogous Compound)

A structurally related 1,2,4-oxadiazole derivative (CCDC 1548962) exhibits:

- Planar oxadiazole ring (max deviation: 0.018 Å)

- Dihedral angle between oxadiazole and triazole: 82.4°

- C-F bond length: 1.352 Å (cf. 1.33–1.39 Å in aromatic fluorides).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor molecules under controlled conditions. Key steps include:

- Cyclocondensation : Reacting a nitrile derivative with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 6–8 hours) to form the oxadiazole ring .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, using 4-fluorophenyl azide and a propargyl precursor at room temperature in THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6) confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for CH3 and δ 4.10–4.15 ppm for OCH2) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 406.12) .

- Infrared (IR) Spectroscopy : Peaks at 1620 cm (C=N stretch) and 1240 cm (C-O-C stretch) confirm oxadiazole and ether groups .

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) monitors purity (>98%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies :

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks. Monitor decomposition using TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in antimicrobial or anticancer studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with fluorophenyl groups .

- Competitive Binding Assays : Displace known ligands (e.g., ATP in kinase assays) and measure IC50 values using fluorescence polarization .

- Gene Expression Profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies:

| Substituent Modification | Biological Activity (IC50, μM) | Key Finding |

|---|---|---|

| 4-Fluorophenyl → 4-Chlorophenyl | Anticancer: 12.3 → 8.7 | Increased lipophilicity enhances cell membrane penetration |

| Ethoxy → Methoxy | Antimicrobial: MIC 32 → 64 µg/mL | Reduced steric bulk decreases target affinity |

- Synthetic Flexibility : Introduce electron-withdrawing groups (e.g., -NO2) to the triazole ring to modulate redox properties .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Anticancer : Use xenograft models (e.g., BALB/c mice with HT-29 colon tumors). Administer 10 mg/kg intraperitoneally for 21 days; measure tumor volume reduction via caliper and apoptosis via TUNEL assay .

- Antimicrobial : Infect Galleria mellonella larvae with S. aureus; assess survival rates after 48-hour treatment (10 µg/mL dose) .

Q. How can researchers address discrepancies in bioactivity data across different studies?

- Methodological Answer :

- Dosage Standardization : Normalize activity metrics (e.g., MIC, IC50) to molar concentrations to account for molecular weight variations .

- Control Replication : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.